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Compound of Interest

Compound Name:
6-propoxy-3,4-dihydro-2H-1-

benzopyran-4-one

CAS No.: 105630-31-7

Cat. No.: B2670889

Get Quote

Executive Summary: The Privileged Pharmacophore
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold represents a "privileged

structure" in drug discovery—a molecular framework capable of providing high-affinity ligands

for diverse biological targets. While the core bicycle is ubiquitous in nature (flavonoids), the 6-

position (para to the ether oxygen) serves as a critical electronic and steric handle.

Modifications at the C6 position modulate the electron density of the aromatic ring, influencing

stacking interactions in binding pockets, metabolic stability (blocking para-hydroxylation), and
lipophilicity. This guide analyzes the synthetic architecture and therapeutic utility of 6-
substituted chroman-4-ones, moving beyond basic reviews to actionable chemical intelligence.

Synthetic Architectures
Constructing the chroman-4-one core requires strategies that allow late-stage diversification,

particularly at the C6 position.
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A. The "One-Pot" Aldol-Michael Cascade (Modern
Standard)
For generating libraries of 2-substituted chroman-4-ones, the base-promoted aldol

condensation followed by intramolecular oxa-Michael addition is the industry standard. It

tolerates electron-withdrawing groups (EWGs) at C6 well.

Mechanism:

Aldol Condensation: 2'-Hydroxyacetophenone (substituted at C5 for C6-product) reacts

with an aldehyde to form a chalcone intermediate.

Oxa-Michael Addition: The phenolic oxygen attacks the

-carbon of the chalcone to close the ring.

Reagents: Pyrrolidine (catalyst) or Piperidine/DIPA in Ethanol/Methanol.

Advantages: Convergent; amenable to microwave synthesis; high atom economy.

B. Friedel-Crafts/Fries Rearrangement (Industrial
Robustness)
Used primarily for unsubstituted C2/C3 cores or large-scale production of the parent scaffold.

Pathway: Phenol + 3-chloropropionyl chloride

Ester

Fries Rearrangement

Cyclization.

Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (

in

).
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Causality: PPA acts as both solvent and Lewis acid, activating the carbonyl for electrophilic

aromatic substitution.

Visualization: Synthetic Workflow
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Caption: The convergent Aldol-Michael cascade allows rapid access to 2,6-disubstituted

scaffolds.

Therapeutic Landscapes & SAR
The biological activity of chroman-4-ones is heavily dependent on the substituent at C6.

Case Study: SIRT2 Inhibition (Neurodegeneration)
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase.[1][2] Inhibition of SIRT2 is a target for

Parkinson's and Huntington's diseases.[2]

Key Finding: 6,8-Disubstitution is critical.

The 6-Position Role: Large, electron-withdrawing groups (Br, Cl) at C6 fill a hydrophobic

pocket in the SIRT2 enzyme, significantly enhancing potency compared to the unsubstituted

parent.

Data: 6,8-dibromo-2-pentylchroman-4-one (
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) vs. unsubstituted analogs (

).

Case Study: Cytotoxicity (Oncology)
3-Benzylidene-4-chromanones (chalcone-like rigid analogs) show potent cytotoxicity against

MCF-7 and HeLa cell lines.

Mechanism: Tubulin polymerization inhibition.

The 6-Position Role: A halogen (F, Cl) at C6 often improves metabolic stability and

membrane permeability, enhancing the in vivo profile without disrupting the pharmacophore's

binding to the colchicine site of tubulin.

Quantitative SAR Summary

C6 Substituent
Electronic Effect (

)

Lipophilicity (

)

Biological Impact
(General)

-H 0.00 0.00

Baseline activity;

metabolically

vulnerable.

-F 0.06 0.14

Metabolic block;

minimal steric bulk;

retains potency.

-Cl 0.23 0.71

Enhanced lipophilicity;

fills hydrophobic

pockets (SIRT2).

-Br 0.23 0.86

High steric bulk;

critical for specific

pocket locking.

-OMe -0.27 -0.02

Electron-donating;

often reduces potency

in SIRT2/Tubulin

targets.
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Detailed Experimental Protocol
Protocol: Synthesis of 6-Chloro-2-phenylchroman-4-one via Aldol-Michael Cascade Rationale:

This protocol avoids harsh acids (PPA) and allows for the introduction of chirality at C2 if chiral

catalysts are used.

Materials
5-Chloro-2-hydroxyacetophenone (1.0 eq)

Benzaldehyde (1.1 eq)

Pyrrolidine (0.5 eq)

Ethanol (Absolute)

Glacial Acetic Acid (for quenching)

Workflow
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-

2-hydroxyacetophenone (10 mmol) and benzaldehyde (11 mmol) in Ethanol (20 mL).

Catalysis: Add pyrrolidine (5 mmol) dropwise. Note: The solution often turns yellow/orange,

indicating chalcone formation.

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The intermediate chalcone spot may
appear and then disappear as cyclization proceeds.

Workup: Cool the reaction to room temperature. The product often precipitates directly.

Isolation:

If solid forms: Filter and wash with cold ethanol.

If oil forms: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove

pyrrolidine), brine, and dry over
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.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Silica gel, 0-10% EtOAc in Hexane).

Validation:

1H NMR (CDCl3): Look for the characteristic ABX system of the chromanone ring protons

at

5.4 (dd, H-2), 3.0 (dd, H-3a), 2.8 (dd, H-3b).

Mechanistic Logic & Signaling
The following diagram illustrates the SAR logic for SIRT2 inhibition, highlighting why the 6-

position is the "decision maker" for potency.
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Chroman-4-one Scaffold

C6 Position Modification
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Caption: SAR logic flow demonstrating how C6-halogenation drives SIRT2 inhibitory potency.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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